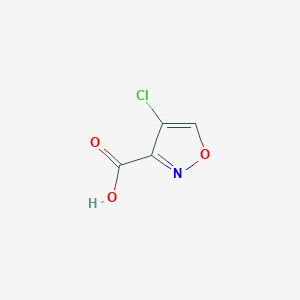

4-Chloro-1,2-oxazole-3-carboxylic acid

Description

Overview of Oxazole (B20620) Heterocycles in Synthetic Organic Chemistry

Oxazole is a five-membered heterocyclic aromatic organic compound containing one oxygen and one nitrogen atom separated by a carbon. wikipedia.org This core structure is the parent for a vast class of compounds that are of significant interest in synthetic organic chemistry. e-bookshelf.de Oxazoles are considered aromatic, though less so than their sulfur-containing analogs, thiazoles. wikipedia.org The oxazole nucleus is a vital scaffold in medicinal chemistry due to its ability to engage with various enzymes and receptors through non-covalent interactions, leading to a wide range of biological activities. tandfonline.com

The versatility of the oxazole ring has led to its incorporation into a multitude of compounds with applications in medicinal and agricultural chemistry, as well as in material sciences. e-bookshelf.deaip.org Derivatives of oxazole are explored for their potential as anti-inflammatory, antibacterial, antifungal, and anticancer agents. aip.orgthepharmajournal.com The synthesis of the oxazole moiety can be achieved through various methods, including the Robinson-Gabriel synthesis, which involves the dehydration of 2-acylaminoketones, and the reaction of α-haloketones with primary amides. wikipedia.orgpharmaguideline.com Other synthetic routes include condensation reactions, cycloadditions, and metal-mediated approaches. aip.orgresearchgate.net

The Unique Role and Synthetic Utility of Halogenated Oxazole Derivatives

The introduction of a halogen atom onto the oxazole ring significantly influences its chemical reactivity and utility as a synthetic intermediate. Halogenated oxazoles serve as versatile building blocks for the creation of more complex molecules. The halogen, particularly chlorine or bromine, can act as a leaving group, facilitating nucleophilic aromatic substitution reactions, which are otherwise difficult to achieve on an electron-rich oxazole ring. pharmaguideline.com This allows for the introduction of a wide array of functional groups at specific positions.

For instance, a halogen atom at the C2 position of the oxazole ring is susceptible to replacement by a nucleophile. pharmaguideline.com Furthermore, halogenation can influence the electronic properties of the ring, affecting its stability and reactivity in cycloaddition reactions, such as the Diels-Alder reaction, which is a key method for constructing pyridine (B92270) derivatives from oxazoles. wikipedia.orgtandfonline.com The strategic placement of halogens on the oxazole core is a common strategy in the design of novel bioactive molecules and functional materials. rsc.org

Specific Research Focus: 4-Chloro-1,2-oxazole-3-carboxylic acid as a Model Compound

Within the broad class of halogenated oxazoles, this compound serves as a compelling model compound for research. Its structure incorporates both a reactive halogen atom and a carboxylic acid group, making it a bifunctional building block. The presence of the chlorine atom at the 4-position and the carboxylic acid at the 3-position of the isoxazole (B147169) (a 1,2-oxazole isomer) ring offers distinct sites for chemical modification.

The carboxylic acid group can undergo typical reactions such as esterification and amidation, allowing for the extension of the molecule and the introduction of diverse functionalities. Simultaneously, the chloro-substituent provides a handle for cross-coupling reactions or nucleophilic substitutions, enabling the construction of more elaborate molecular architectures. This dual functionality makes it a valuable intermediate for synthesizing a variety of substituted oxazole derivatives.

Table 1: Physicochemical Properties of this compound

| Property | Value |

|---|---|

| Molecular Formula | C₄H₂ClNO₃ |

| Molecular Weight | 147.51 g/mol cymitquimica.com |

| Canonical SMILES | C1=C(C(=NO1)C(=O)O)Cl uni.lu |

| InChI Key | WNXXPWSYKZNIKJ-UHFFFAOYSA-N uni.lu |

Current State of Research on this compound and its Analogs

Current research on this compound and its analogs focuses on leveraging their unique structural features for the synthesis of novel compounds with potential applications in medicinal and materials chemistry. The reactivity of the chloro-substituent is a key area of investigation, with studies exploring its displacement to create new carbon-carbon and carbon-heteroatom bonds.

Analogs, such as 2-chloro-1,3-oxazole-4-carboxylic acid, demonstrate the synthetic versatility of this class of compounds. guidechem.com Research on related halogenated oxazoles shows their utility in creating precursors for biologically active molecules. For example, various substituted oxazole-4-carboxamides and other derivatives have been synthesized and investigated for their potential biological effects. researchgate.net The isomerization of related isoxazole systems, which can be controlled to produce oxazole-4-carboxylic acid derivatives, highlights the intricate synthetic pathways being explored in this area. researchgate.net The development of synthetic methods for 4-chloro-oxazole (B14295204) derivatives, in general, has been a topic of interest, as these compounds can serve as intermediates for optical brighteners and components in photoconductive layers. google.com The broader research context indicates a sustained effort in synthesizing and functionalizing halogenated oxazole carboxylic acids as scaffolds for new chemical entities.

Structure

3D Structure

Properties

IUPAC Name |

4-chloro-1,2-oxazole-3-carboxylic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H2ClNO3/c5-2-1-9-6-3(2)4(7)8/h1H,(H,7,8) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WNXXPWSYKZNIKJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=NO1)C(=O)O)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H2ClNO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

147.51 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1518097-59-0 | |

| Record name | 4-chloro-1,2-oxazole-3-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Strategies and Methodologies for 4 Chloro 1,2 Oxazole 3 Carboxylic Acid

Retrosynthetic Analysis of the 4-Chloro-1,2-oxazole-3-carboxylic acid Scaffold

A retrosynthetic analysis of this compound suggests several potential disconnection pathways. The primary disconnections can be made across the N-O bond and the C-C bonds of the isoxazole (B147169) ring, leading to simpler, more readily available starting materials.

One plausible retrosynthetic route involves the disconnection of the isoxazole ring via a [3+2] cycloaddition reaction. This approach identifies a nitrile oxide and an alkyne as key precursors. Specifically, the target molecule could be disconnected to a chloro-substituted alkyne and a source of the nitrile oxide synthon.

Another strategic disconnection involves the functional group interconversion of the carboxylic acid to a more versatile precursor, such as an ester or a nitrile. This allows for the construction of the core isoxazole ring with a functional group handle that can be later converted to the carboxylic acid. The chloro substituent at the C4 position can be envisioned as being introduced either at a late stage on a pre-formed isoxazole ring via electrophilic chlorination or incorporated within one of the initial building blocks.

A further disconnection strategy could involve the formation of the isoxazole ring from an α,β-unsaturated oxime precursor. This would necessitate the synthesis of a suitably substituted α-chloro-α,β-unsaturated ketone or aldehyde derivative.

These retrosynthetic pathways provide a conceptual framework for devising synthetic routes to this compound, leveraging both established and contemporary synthetic methods.

Classical and Established Oxazole (B20620) Synthesis Methods Applicable to this compound Precursors

While the user's request specifies "oxazole," the target molecule is a 1,2-oxazole, more commonly known as an isoxazole. Classical synthetic methods for isoxazoles are well-established and can be adapted for the synthesis of precursors to this compound.

The Robinson-Gabriel synthesis and its analogues are traditionally used for the synthesis of 1,3-oxazoles from 2-acylamino ketones. Direct application to 1,2-oxazoles (isoxazoles) is not typical. However, analogous cyclodehydration principles can be applied to precursors for isoxazoles. For instance, the cyclization of β-hydroxyamino ketones or related intermediates can lead to the formation of the isoxazole ring. The challenge in applying this to the target molecule would lie in the synthesis of a precursor already containing the chloro and carboxyl functionalities.

The Bredereck and Fischer oxazole syntheses are also primarily for 1,3-oxazoles. The analogous condensation reactions for isoxazole synthesis typically involve the reaction of a 1,3-dicarbonyl compound or its equivalent with hydroxylamine (B1172632).

A relevant approach for the synthesis of the this compound scaffold involves the condensation of a β-ketoester with hydroxylamine. The resulting isoxazol-5-one can then be subjected to chlorination and further functional group manipulation. For example, the reaction of a β-ketoester with hydroxylamine can yield a 3-substituted-isoxazol-5-one. Subsequent treatment with a chlorinating agent like phosphorus oxychloride can introduce the chlorine at the 4-position and convert the 5-oxo group to a chloro substituent. The 3-substituent can be a precursor to the carboxylic acid.

Another classical approach is the reaction of α,β-dihalo oximes with a source of a carboxyl group. This method allows for the direct incorporation of the halogen at the 4-position.

The Van Leusen oxazole synthesis is a powerful method for the formation of 1,3-oxazoles using tosylmethyl isocyanide (TosMIC). While not directly applicable to isoxazole synthesis, the underlying principles of cycloaddition can be seen in the [3+2] dipolar cycloaddition of nitrile oxides with alkynes, which is a cornerstone of isoxazole synthesis.

A plausible route to a precursor of this compound would involve the cycloaddition of a nitrile oxide with a chloro-substituted alkyne. For instance, the reaction of a nitrile oxide generated from an oxime with an α-chloro alkyne ester could directly yield the 4-chloro-1,2-oxazole-3-carboxylate ester, which can then be hydrolyzed to the target carboxylic acid.

| Classical Method Adaptation | Key Precursors | Potential for Target Synthesis |

| Condensation | β-ketoester, Hydroxylamine | Formation of an isoxazolone intermediate, followed by chlorination and functional group modification. |

| [3+2] Cycloaddition | Nitrile oxide, Chloro-substituted alkyne | Direct formation of the 4-chloro-1,2-oxazole ring with a carboxylic acid precursor at the 3-position. |

Modern Catalytic Approaches for this compound and its Analogs

Modern catalytic methods offer efficient and selective pathways for the synthesis and functionalization of heterocyclic compounds, including isoxazoles.

Transition metal catalysis provides powerful tools for the construction and derivatization of the isoxazole core. While direct synthesis of the target molecule using these methods might be challenging, they are highly applicable for the late-stage functionalization of a pre-formed isoxazole ring.

Palladium-catalyzed reactions are widely used for cross-coupling reactions. For instance, a 4-unsubstituted 1,2-oxazole-3-carboxylic acid ester could potentially undergo a palladium-catalyzed C-H activation and subsequent chlorination. However, directing group assistance might be necessary to achieve regioselectivity at the C4 position.

Copper-catalyzed reactions have been employed in the synthesis of isoxazoles through various pathways, including cycloaddition reactions. Copper catalysts can facilitate the in situ generation of nitrile oxides from oximes for subsequent cycloaddition. Furthermore, copper-catalyzed C-H functionalization could be a viable strategy for the introduction of the chloro group at the 4-position of an isoxazole precursor.

Iron-catalyzed reactions have been explored for various transformations in heterocyclic synthesis. An iron-catalyzed isomerization of 5-chloroisoxazoles to 2H-azirine-2-carbonyl chlorides has been reported. nih.gov While not a direct synthesis of the target, it highlights the reactivity of chloro-substituted isoxazoles and the potential for iron catalysis in their transformations.

A chlorinative cyclization of (E/Z)-alkynyl-O-methyl oximes using N-chlorosuccinimide (NCS) can directly afford 4-chloroisoxazoles. researchgate.net This method could be adapted to an alkynyl oxime precursor bearing a carboxylate group to directly synthesize the target scaffold.

| Catalytic Approach | Catalyst | Application to Target Synthesis |

| C-H Chlorination | Palladium | Late-stage functionalization of a 1,2-oxazole-3-carboxylic acid precursor. |

| Cycloaddition/Cyclization | Copper | Catalyzing the formation of the isoxazole ring from suitable precursors. |

| Chlorinative Cyclization | N-Chlorosuccinimide | Direct synthesis of the 4-chloroisoxazole core from an alkynyl oxime precursor. |

Organocatalysis in Isoxazole Synthesis

Organocatalysis has emerged as a powerful tool in organic synthesis, utilizing small organic molecules to catalyze reactions, thereby avoiding the use of potentially toxic and expensive metal catalysts. In the context of isoxazole synthesis, organocatalysts have been effectively employed in multi-component reactions to construct the heterocyclic core.

One common approach involves the three-component reaction between an aldehyde, hydroxylamine, and a dicarbonyl compound, which can be catalyzed by various organocatalysts. researchgate.net For instance, 1,4-diazabicyclo[2.2.2]octane (DABCO) has been successfully used to catalyze the cyclocondensation reaction to form isoxazol-5(4H)-one derivatives. researchgate.net Furthermore, biocatalysts like lipase (B570770) have been utilized to promote the synthesis of isoxazole-5(4H)-ones in aqueous media, highlighting an environmentally benign approach. researchgate.net These methods typically offer good to excellent yields, clean reaction profiles, and operational simplicity, often allowing for the isolation of products without the need for column chromatography. researchgate.net

While direct organocatalytic synthesis of this compound is not explicitly detailed, the principles can be applied. A potential strategy could involve the use of an organocatalyst to facilitate the cyclization of precursors already containing or predisposed to form the chloro and carboxylic acid functionalities.

Table 1: Examples of Organocatalysts in Isoxazole Synthesis

| Catalyst Type | Catalyst Example | Reaction Type | Key Advantages |

| Amine | DABCO | Cyclocondensation | Mild conditions, cost-effective, high yields |

| Biocatalyst | Lipase | Multi-component reaction | Environmentally benign, aqueous solvent |

Green Chemistry Methodologies for Sustainable Production of Isoxazole Derivatives

Green chemistry principles are increasingly being integrated into the synthesis of heterocyclic compounds to minimize environmental impact. For isoxazole derivatives, techniques such as microwave-assisted synthesis, ultrasound mediation, and the use of alternative solvent systems have proven highly effective.

Microwave-Assisted Synthesis

Microwave irradiation has revolutionized the synthesis of isoxazoles by dramatically reducing reaction times and often improving product yields. nveo.orgnih.gov This technique enhances reaction rates through rapid and uniform heating. A notable example is the one-pot, three-component Sonogashira coupling-cycloaddition sequence to produce 3,4,5-substituted isoxazoles. organic-chemistry.org Under microwave heating, this reaction sequence is completed in as little as 30 minutes, whereas conventional heating requires several days and often results in the formation of unwanted byproducts. organic-chemistry.org The method is highly versatile and accommodates a wide range of substrates, producing isoxazoles with excellent regioselectivity. organic-chemistry.orgnih.gov The application of microwave irradiation can reduce reaction times for 1,3-dipolar cycloadditions to just 15-20 minutes, compared to 8-10 hours under conventional conditions. nih.gov

Table 2: Comparison of Microwave-Assisted vs. Conventional Synthesis of Isoxazoles

| Synthesis Method | Reaction Time | Yield | Reference |

| Conventional Heating | 8-10 hours | Good | nih.gov |

| Microwave Irradiation | 15-20 minutes | Good to Excellent | nih.gov |

| Conventional Heating | Several days | Moderate (with byproducts) | organic-chemistry.org |

| Microwave Irradiation | 30 minutes | Good to Excellent | organic-chemistry.org |

Ionic Liquid and Solvent-Free Reaction Conditions

The use of alternative solvents and solvent-free conditions is a cornerstone of green chemistry. Ionic liquids (ILs) have been used as environmentally friendly media for the synthesis of isoxazoles. For instance, the reaction of a β-diketone with hydroxylamine in butylmethylimidazolium (B1222432) salts ([BMIM]X) can produce 3,5-disubstituted isoxazoles in excellent yields, with the ionic liquid being recoverable and recyclable. nih.gov

Solvent-free synthesis, often facilitated by mechanochemistry (ball-milling), presents another sustainable alternative. nih.gov A scalable, solvent-free 1,3-dipolar cycloaddition between terminal alkynes and hydroxyimidoyl chlorides has been developed using a recyclable Cu/Al2O3 nanocomposite catalyst under ball-milling conditions. nih.govresearchgate.net This method provides moderate to excellent yields, simplifies work-up, and consumes less energy than solution-based techniques. nih.gov

Electrochemical Synthesis Routes from Carboxylic Acids

Electrochemical synthesis is a rapidly advancing field in green chemistry, using electricity to drive chemical reactions, which minimizes the need for chemical oxidants and reductants. rsc.org While the direct electrochemical synthesis of 1,2-oxazoles from carboxylic acids is an emerging area, related transformations highlight its potential. For instance, a direct electrochemical phosphine-mediated deoxygenative [3 + 2] cycloaddition strategy has been developed for the synthesis of 1,3-oxazoles from carboxylic acids. rsc.org This method avoids transition metals and toxic oxidants, showcasing the sustainable nature of electrosynthesis. rsc.org

In the realm of isoxazole chemistry, an electrochemical method for the green and practical synthesis of a broad range of substituted isoxazolines (the reduced form of isoxazoles) has been demonstrated. nih.gov This process converts aldoximes into the desired products through a regio- and diastereoselective reaction with electron-deficient alkenes. nih.gov The electrochemical oxidation of chalcone (B49325) oximes has also been shown to afford the corresponding isoxazoles in moderate to good yields. researchgate.net These examples underscore the potential for developing a direct electrochemical route for the synthesis of this compound, representing a frontier in sustainable heterocyclic chemistry.

Functional Group Interconversions and Late-Stage Functionalization Leading to this compound

Achieving the specific substitution pattern of this compound can be accomplished through the functionalization of a pre-formed isoxazole ring or by using precursors that already contain the required functionalities. Late-stage functionalization is particularly valuable as it allows for the modification of complex molecules in the final steps of a synthesis.

A direct method for introducing a halogen at the 4-position of the isoxazole ring is through electrophilic cyclization. The reaction of 2-alkyn-1-one O-methyl oximes with electrophiles like iodine monochloride (ICl) provides 3,5-disubstituted 4-haloisoxazoles in good to excellent yields under mild conditions. organic-chemistry.org This strategy could be adapted to introduce the chloro substituent directly onto the isoxazole scaffold.

The introduction of the carboxylic acid group at the C3 position often involves constructing the ring from a precursor that already contains a carboxyl group or a synthon thereof, such as an ester or nitrile. For example, isoxazoles with ester functionalities can be synthesized and subsequently hydrolyzed to the corresponding carboxylic acid. rsc.org Transition metal-mediated reactions are also pivotal for the site-selective functionalization of isoxazoles, allowing for C-H activation or cross-coupling reactions to install desired functional groups, although this can be complicated by the potential for ring cleavage under certain conditions. researchgate.netresearchgate.net

Table 4: Selected Functionalization Strategies for the Isoxazole Ring

| Position | Functional Group | Method | Reagents | Reference |

| C4 | Halogen (Cl, Br, I) | Electrophilic Cyclization | ICl, Br₂, I₂ | organic-chemistry.org |

| C3/C5 | Various | 1,3-Dipolar Cycloaddition | Substituted Alkynes & Nitrile Oxides | nih.gov |

| C3 | Carboxylic Acid | Hydrolysis of Ester Precursor | Ester-functionalized isoxazole, LiAlH₄ then IBX | rsc.org |

Isomerization and Rearrangement Pathways Forming 1,2-Oxazole Carboxylic Acids

The structural rearrangement of the isoxazole ring is a significant pathway for synthesizing its isomers, including other substituted isoxazoles and, more commonly, oxazoles (1,3-oxazoles). These transformations, often proceeding through highly reactive intermediates, provide a powerful tool for generating diverse heterocyclic structures. The formation of 1,2-oxazole carboxylic acids and their corresponding oxazole isomers via these routes is of particular interest.

Isoxazole to 1,2-Oxazole Rearrangements via Azirine Intermediates

The isomerization of isoxazoles into oxazoles is a well-documented process that typically proceeds through a highly strained, three-membered heterocyclic intermediate known as an azirine. nih.govacs.orgresearchgate.net This transformation can be initiated by photolysis (using UV light), thermolysis, or catalysis. researchgate.netosi.lv The fundamental mechanism involves the cleavage of the weak N-O bond within the isoxazole ring. acs.orgbiorxiv.org

Upon irradiation with UV light (typically in the 200–330 nm range), the isoxazole N-O bond undergoes homolysis, leading to the formation of a diradical or nitrene intermediate which rapidly cyclizes to form a key acyl-2H-azirine intermediate. nih.govacs.orgresearchgate.net This azirine is generally unstable and can undergo further rearrangement. Depending on the substituents and reaction conditions, the azirine intermediate can rearrange in two primary ways:

Formation of an Oxazole: The azirine can undergo cleavage of the C-C bond followed by recyclization to form a more stable five-membered oxazole ring. nih.govlookchem.com This is the most common outcome of isoxazole photoisomerization. nih.govacs.org

Reformation of an Isoxazole: Under certain conditions, particularly with specific catalytic systems, the azirine intermediate can revert to an isoxazole structure, but with a different substitution pattern from the starting material. This is known as a domino isoxazole-azirine-isoxazole isomerization. nih.gov

Fe(II)-catalyzed isomerization of 4-acyl-5-methoxyisoxazoles, for example, allows for the preparation of transient 2-acyl-2-(methoxycarbonyl)-2H-azirines. These intermediates can then be selectively converted. Under catalytic conditions (dioxane, 105 °C), they isomerize quantitatively into isoxazole-4-carboxylic esters, whereas non-catalytic thermolysis (o-dichlorobenzene, 170 °C) leads to oxazole-4-carboxylates. nih.gov

The choice between these pathways is influenced by the thermodynamic stability of the potential products and the reaction conditions employed, as illustrated in the following table. researchgate.netnih.gov

| Starting Material | Conditions | Intermediate | Final Product | Reference |

| 4-Acyl-5-methoxyisoxazoles | Fe(II) catalyst, MeCN, 50 °C | 2-Acyl-2-(methoxycarbonyl)-2H-azirine | Transient intermediate | nih.gov |

| 2-Acyl-2-(methoxycarbonyl)-2H-azirine | Catalytic (Dioxane, 105 °C) | - | Isoxazole-4-carboxylic ester | nih.gov |

| 2-Acyl-2-(methoxycarbonyl)-2H-azirine | Non-catalytic thermolysis (o-dichlorobenzene, 170 °C) | - | Oxazole-4-carboxylate | nih.gov |

| Trisubstituted isoxazoles | UV Light (200-330 nm) | Acyl azirine | Oxazoles | nih.govacs.org |

This controlled isomerization serves as a strategic method for synthesizing specific isoxazole- and oxazole-4-carboxylic acid derivatives from readily available isoxazole precursors. nih.gov

Chemical Reactivity and Transformation Mechanisms of 4 Chloro 1,2 Oxazole 3 Carboxylic Acid

Reactivity of the 1,2-Oxazole Ring System in 4-Chloro-1,2-oxazole-3-carboxylic acid

The 1,2-oxazole (or isoxazole) ring is a five-membered aromatic heterocycle containing one nitrogen and one oxygen atom in adjacent positions. Its reactivity is governed by the electronegativity of the heteroatoms, the aromatic character, and the influence of substituents. In this compound, the ring is substituted with an electron-withdrawing chlorine atom at the C4 position and a carboxylic acid group at the C3 position. These substituents significantly influence the electron density distribution within the ring, thereby dictating its behavior in various chemical reactions.

Electrophilic substitution on the oxazole (B20620) ring is generally difficult unless activating, electron-donating groups are present. pharmdbm.com The order of reactivity for electrophilic attack on an unsubstituted oxazole ring is typically C4 > C5 > C2. pharmdbm.com However, in the case of this compound, the scenario is altered. Both the chloro group and the carboxylic acid group are deactivating, withdrawing electron density from the ring and making it less susceptible to electrophilic attack.

Table 1: Predicted Regioselectivity of Electrophilic Substitution on this compound

| Ring Position | Substituent | Electronic Effect | Predicted Reactivity toward Electrophiles |

|---|---|---|---|

| C3 | -COOH | Electron-withdrawing | Highly deactivated |

| C4 | -Cl | Electron-withdrawing (inductive), Weakly donating (resonance) | Deactivated (Substituted) |

Nucleophilic substitution on the oxazole ring is generally rare but can be facilitated by the presence of a good leaving group. tandfonline.com The chlorine atom at the C4 position of this compound can potentially act as a leaving group. Halogens at the C4 or C5 position of oxazole rings can be displaced by strong nucleophiles. The reactivity of halogens on the oxazole ring towards nucleophilic substitution generally follows the order C2 >> C4 > C5. tandfonline.comsemanticscholar.org Therefore, substitution of the chlorine at C4 is feasible, though it may require forcing conditions.

Ring-opening reactions are a characteristic feature of the isoxazole (B147169) system, often initiated by a nucleophilic attack or deprotonation. The isoxazole ring can undergo cleavage under various conditions, including catalytic hydrogenation, or reaction with bases. For instance, deprotonation at C5 could potentially lead to ring-opening, although the acidity of the C5 proton is significantly lower than that of the C2 or C4 protons in other oxazole systems. tandfonline.com The presence of the electron-withdrawing groups in this compound might make the ring more susceptible to nucleophilic attack, potentially leading to cleavage of the weak N-O bond.

Oxazoles can participate as dienes in Diels-Alder reactions, reacting with dienophiles to form pyridine (B92270) derivatives after the initial cycloadduct undergoes a retro-Diels-Alder reaction to lose a molecule. wikipedia.org The reactivity of the oxazole ring as a diene is influenced by its substituents. Electron-donating groups on the oxazole ring generally facilitate the reaction, while electron-withdrawing groups decrease its reactivity.

Given that this compound possesses two electron-withdrawing groups, its participation as a diene in a normal-electron-demand Diels-Alder reaction would be significantly hindered. semanticscholar.org The reduced electron density of the π-system makes it a poor diene for reactions with typical electron-deficient dienophiles like maleimides or acrylates. Conversely, it might show some reactivity in inverse-electron-demand Diels-Alder reactions with electron-rich dienophiles, although this is less common for oxazoles. Intramolecular Diels-Alder reactions have been used to construct complex heterocyclic systems from oxazole precursors. thieme-connect.com

Transformations Involving the Carboxylic Acid Moiety

The carboxylic acid group at the C3 position undergoes reactions typical of this functional group, largely independent of the oxazole ring itself, although the electronic nature of the ring can influence reactivity.

Esterification: The carboxylic acid can be converted to its corresponding ester through various standard methods. The Fischer esterification, involving reaction with an alcohol in the presence of a strong acid catalyst (e.g., H₂SO₄, HCl), is a common approach. libretexts.orgmasterorganicchemistry.com This is an equilibrium process, often driven to completion by using an excess of the alcohol or by removing water as it is formed. masterorganicchemistry.com Alternatively, the ester can be formed by first converting the carboxylic acid to a more reactive derivative, such as an acyl chloride, and then reacting it with an alcohol. libretexts.org

Amidation: The formation of amides from this compound can be achieved by reacting it with an amine. Direct reaction is typically difficult as the amine, being a base, will deprotonate the carboxylic acid to form a highly unreactive carboxylate salt. libretexts.org Therefore, coupling agents are generally employed. Reagents like dicyclohexylcarbodiimide (B1669883) (DCC) activate the carboxyl group, facilitating nucleophilic attack by the amine to form the amide bond. libretexts.orgbohrium.com Another common strategy involves converting the carboxylic acid to its acid chloride using a reagent like thionyl chloride (SOCl₂) or oxalyl chloride, followed by reaction with the desired amine. libretexts.orglookchemmall.comresearchgate.net

Table 2: Representative Esterification and Amidation Reactions

| Reaction | Reagents | Product Type | General Conditions |

|---|---|---|---|

| Fischer Esterification | Alcohol (e.g., Methanol, Ethanol), Acid Catalyst (e.g., H₂SO₄) | Ester | Reflux in excess alcohol |

| Acyl Chloride Formation | Thionyl Chloride (SOCl₂) or Oxalyl Chloride ((COCl)₂) | Acid Chloride | Anhydrous conditions |

| Esterification via Acyl Chloride | Alcohol, Base (e.g., Pyridine) | Ester | Room temperature or gentle heating |

| Amidation (Coupling Agent) | Amine, Dicyclohexylcarbodiimide (DCC) | Amide | Anhydrous solvent (e.g., DCM, THF) |

Decarboxylation is the removal of the carboxyl group as carbon dioxide (CO₂). Heterocyclic carboxylic acids can often be decarboxylated by heating, sometimes in the presence of a catalyst. The stability of the resulting carbanion or the aromaticity of the product often dictates the ease of decarboxylation. For this compound, thermal decarboxylation would yield 4-chloro-1,2-oxazole. The reaction is typically performed by heating the compound in a high-boiling solvent, sometimes with a copper catalyst or in the presence of an acid or base. organic-chemistry.org A patented method for the decarboxylation of heterocyclic carboxylic acids involves heating them in an aprotic polar solvent like N,N-dimethylformamide (DMF) with an organic acid catalyst at temperatures ranging from 85-150 °C. google.com The stability of the oxazole ring under these conditions is a critical factor for the success of this transformation.

Derivatization for Further Synthetic Utility

The carboxylic acid group at the 3-position of the 4-Chloro-1,2-oxazole core is a prime site for derivatization, enabling the synthesis of a wide array of functional analogues such as esters and amides. These derivatives are often crucial intermediates for creating more complex molecular architectures.

Standard synthetic protocols are effective for these transformations. Esterification can be achieved through methods like the Fischer esterification, which involves reacting the carboxylic acid with an alcohol under acidic conditions. masterorganicchemistry.com Alternatively, the acid can be converted to a more reactive acyl chloride, typically using thionyl chloride (SOCl₂), which then readily reacts with an alcohol to form the corresponding ester. libretexts.org

Amide synthesis follows a similar strategy. The carboxylic acid can be activated in situ with coupling reagents or converted first to the acyl chloride. nih.govrsc.org Subsequent reaction with a primary or secondary amine yields the desired amide. One-pot methods using reagents like Deoxo-Fluor or thionyl chloride provide efficient routes from the carboxylic acid directly to the amide with high yields. rsc.orgnih.gov These derivatizations are fundamental for modifying the compound's properties and for its use in further synthetic steps.

| Reaction Type | Typical Reagents | Product |

|---|---|---|

| Esterification (Fischer) | Alcohol (e.g., Methanol, Ethanol), Acid Catalyst (e.g., H₂SO₄) | Alkyl 4-chloro-1,2-oxazole-3-carboxylate |

| Amidation (via Acyl Chloride) | 1. Thionyl Chloride (SOCl₂) 2. Amine (e.g., RNH₂, R₂NH) | N-substituted 4-chloro-1,2-oxazole-3-carboxamide |

| One-Pot Amidation | Amine, Deoxo-Fluor Reagent | N-substituted 4-chloro-1,2-oxazole-3-carboxamide |

Reactions of the Chlorine Substituent

The chlorine atom at the 4-position is a key handle for introducing structural diversity through reactions that replace or rearrange the halogen.

Halogen Dance and Halogen-Metal Exchange Reactions

The Halogen Dance is a base-catalyzed isomerization reaction where a halogen atom migrates from one position to another on an aromatic or heteroaromatic ring. clockss.orgrsc.org This reaction has been successfully applied to 5-bromooxazoles, where treatment with a strong base like lithium diisopropylamide (LDA) induces migration of the bromine to the 4-position. While not specifically documented for 4-chloro-1,2-oxazoles, the underlying mechanism suggests potential applicability, although chlorine's lower migratory aptitude compared to bromine and iodine presents a challenge. clockss.org

Halogen-metal exchange is a fundamental organometallic reaction used to convert organic halides into organometallic reagents. wikipedia.org This is most commonly performed using organolithium reagents like n-butyllithium. The rate of exchange is heavily dependent on the halogen, following the general trend I > Br > Cl. wikipedia.org Consequently, chloro-substituted heterocycles like 4-chloro-1,2-oxazole are less reactive and may require harsher conditions or more reactive organolithium reagents (e.g., tert-butyllithium) for the exchange to proceed efficiently. harvard.edu If successful, this exchange would generate a highly reactive 4-lithio-1,2-oxazole intermediate, which can be trapped with various electrophiles to introduce new substituents at the 4-position.

Cross-Coupling Strategies for Structural Diversification (e.g., Suzuki-Miyaura)

Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds, and they are widely used to functionalize halo-heterocycles. nobelprize.orgnih.gov The Suzuki-Miyaura coupling, which pairs an organoboron reagent with an organic halide, is a prominent example. mdpi.com

Derivatives of 4-chloro-1,2-oxazole are viable substrates for these transformations. While chloroarenes are generally less reactive than their bromo and iodo counterparts, the development of advanced palladium catalysts with specialized phosphine (B1218219) ligands has enabled the efficient coupling of chloro-heterocycles. ignited.inresearchgate.net In a typical Suzuki-Miyaura reaction, the 4-chloro-1,2-oxazole derivative would react with a boronic acid or ester in the presence of a palladium catalyst and a base to form a 4-aryl- or 4-vinyl-1,2-oxazole. mdpi.com Other important cross-coupling reactions like the Stille (using organotin reagents) and Negishi (using organozinc reagents) couplings also provide effective strategies for diversifying the 4-position of the oxazole ring. nih.govmdpi.com

| Reaction Name | Organometallic Reagent | General Product at C4-Position |

|---|---|---|

| Suzuki-Miyaura | Boronic Acid / Ester (R-B(OH)₂) | Aryl, Heteroaryl, Vinyl |

| Stille | Organostannane (R-SnBu₃) | Aryl, Vinyl, Alkynyl |

| Negishi | Organozinc (R-ZnCl) | Aryl, Vinyl, Alkyl |

Other Significant Chemical Conversions (e.g., Redox Reactions, Ring Contractions/Expansions)

Beyond reactions at its functional groups, the 1,2-oxazole core itself can undergo significant chemical transformations.

Redox Reactions: The 1,2-oxazole ring is susceptible to both oxidation and reduction. Reduction of oxazoles can lead to ring-opened products or the formation of oxazolines, depending on the reagents and conditions used. semanticscholar.org The carboxylic acid moiety can also be selectively reduced to a primary alcohol using powerful reducing agents like borane (B79455) complexes, without affecting the chloro-substituent. In some contexts, enzymatic oxidation of substituted oxazoles has been shown to produce 2-oxazolones, indicating that the ring can be a target for oxidative metabolism. nih.gov

Ring Contractions/Expansions: The 1,2-oxazole (isoxazole) ring system can participate in fascinating rearrangement reactions. Under certain catalytic conditions, such as with iron(II), substituted isoxazoles can isomerize into oxazoles (1,3-oxazoles). This transformation is believed to proceed through a transient 2H-azirine intermediate, representing a domino sequence of ring contraction followed by ring expansion. researchgate.net Such rearrangements provide a pathway to convert 1,2-oxazole scaffolds into different, and potentially more stable, five-membered heterocyclic systems, thereby expanding the synthetic utility of the starting material.

Advanced Spectroscopic and Structural Elucidation Methods for 4 Chloro 1,2 Oxazole 3 Carboxylic Acid

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, 2D NMR techniques)

Nuclear Magnetic Resonance (NMR) spectroscopy is an essential tool for determining the molecular structure of organic compounds. For 4-Chloro-1,2-oxazole-3-carboxylic acid, ¹H, ¹³C, and 2D NMR techniques would provide definitive structural information.

¹H NMR Spectroscopy

The ¹H NMR spectrum of this compound is expected to be relatively simple, showing two distinct signals:

A singlet corresponding to the single proton attached to the C5 carbon of the oxazole (B20620) ring. Its chemical shift is anticipated to be in the downfield region, typical for protons on electron-deficient heterocyclic rings.

A broad singlet for the acidic proton of the carboxylic acid group. This signal is characteristically found far downfield, often in the 10-12 ppm range, and its appearance can be concentration and solvent-dependent. libretexts.org The signal would disappear upon the addition of D₂O due to hydrogen-deuterium exchange. libretexts.org

¹³C NMR Spectroscopy

The proton-decoupled ¹³C NMR spectrum would display four signals, one for each carbon atom in the molecule. The expected chemical shift ranges are based on values for similar heterocyclic and carboxylic acid structures. libretexts.orgnih.gov The carbonyl carbon of a carboxylic acid is typically deshielded and appears in the 160-180 ppm range. libretexts.org The carbons of the 1,2-oxazole ring skeleton are expected at shifts influenced by the electronegative heteroatoms and the chlorine substituent. beilstein-journals.org

Predicted ¹H and ¹³C NMR Chemical Shifts

| Atom | Technique | Predicted Chemical Shift (δ, ppm) | Multiplicity |

|---|---|---|---|

| -COOH | ¹H NMR | >10 | Broad Singlet |

| H5 | ¹H NMR | ~8.5 - 9.0 | Singlet |

| C3 (-COOH) | ¹³C NMR | ~150 - 155 | - |

| C4 (-Cl) | ¹³C NMR | ~110 - 115 | - |

| C5 (-H) | ¹³C NMR | ~145 - 150 | - |

| C=O | ¹³C NMR | ~160 - 165 | - |

2D NMR Techniques

Two-dimensional NMR experiments such as HSQC (Heteronuclear Single Quantum Coherence) and HMBC (Heteronuclear Multiple Bond Correlation) would be employed to confirm the assignments.

HSQC: This experiment would show a direct correlation between the C5 carbon and its attached proton (H5).

HMBC: This experiment would reveal long-range couplings (over two to three bonds). Key expected correlations would include the H5 proton coupling to the C3 and C4 carbons, and the carboxylic acid proton potentially coupling to the C3 and C=O carbons. These correlations would unambiguously confirm the connectivity of the molecular skeleton. ipb.pt

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis (ESI-MS, GC-MS, LC-MS/MS)

Mass spectrometry is used to determine the molecular weight and gain structural insights from the fragmentation patterns of a compound. The molecular formula of this compound is C₄H₂ClNO₃, with a monoisotopic mass of 146.97232 Da. uni.lu

High-resolution mass spectrometry (HRMS) would confirm the elemental composition by providing a highly accurate mass measurement. Techniques like Electrospray Ionization (ESI) are well-suited for analyzing polar molecules such as this carboxylic acid. Predicted collision cross-section (CCS) values, which relate to the ion's shape and size, have been calculated for various adducts. uni.lu

Predicted Mass Spectrometry Data

| Adduct | m/z (mass-to-charge ratio) | Predicted CCS (Ų) |

|---|---|---|

| [M+H]⁺ | 147.97960 | 121.7 |

| [M-H]⁻ | 145.96504 | 123.9 |

| [M+Na]⁺ | 169.96154 | 132.2 |

Fragmentation Analysis

The fragmentation pattern in MS/MS experiments would provide valuable structural information. For carboxylic acids, characteristic fragmentation includes the loss of small neutral molecules. libretexts.org

Loss of OH (M-17): Cleavage of the hydroxyl radical.

Loss of H₂O (M-18): Dehydration, which is common in some structures.

Loss of COOH (M-45): Decarboxylation, involving the cleavage of the entire carboxylic acid group. libretexts.org

Ring Cleavage: The stable 1,2-oxazole ring may also undergo characteristic fragmentation, although this often requires higher energy.

Vibrational Spectroscopy (FT-IR, Raman) for Functional Group Identification

Vibrational spectroscopy techniques like Fourier-Transform Infrared (FT-IR) and Raman spectroscopy are used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies.

FT-IR Spectroscopy

The FT-IR spectrum of this compound would be dominated by absorptions from the carboxylic acid group. Carboxylic acids typically exist as hydrogen-bonded dimers in the solid state, which significantly influences the spectrum. libretexts.orgspectroscopyonline.com

O-H Stretch: A very broad and strong absorption band from approximately 2500 to 3300 cm⁻¹ is characteristic of the hydrogen-bonded hydroxyl group. spectroscopyonline.com

C=O Stretch: A strong, sharp absorption band is expected between 1700 and 1730 cm⁻¹.

C-O Stretch: This appears between 1210 and 1320 cm⁻¹. spectroscopyonline.com

O-H Bend: A broad peak corresponding to the out-of-plane bend is typically seen around 900-960 cm⁻¹. spectroscopyonline.com

Oxazole Ring Vibrations: Stretching vibrations of the C=N, C=C, and C-O bonds within the oxazole ring are expected in the 1400-1650 cm⁻¹ region.

C-Cl Stretch: A stretching vibration for the carbon-chlorine bond would likely appear in the fingerprint region, typically below 800 cm⁻¹.

Predicted FT-IR Absorption Bands

| Functional Group | Vibrational Mode | Predicted Frequency (cm⁻¹) |

|---|---|---|

| O-H (Carboxylic Acid) | Stretch | 2500-3300 (Broad) |

| C=O (Carboxylic Acid) | Stretch | 1700-1730 |

| C=N/C=C (Oxazole Ring) | Stretch | 1400-1650 |

| C-O (Carboxylic Acid) | Stretch | 1210-1320 |

| O-H (Carboxylic Acid) | Bend | 900-960 (Broad) |

| C-Cl | Stretch | <800 |

Raman Spectroscopy

Raman spectroscopy would provide complementary data. While the polar C=O and O-H groups would give strong IR signals, the less polar bonds of the heterocyclic ring might be more prominent in the Raman spectrum. researchgate.net The combination of both FT-IR and Raman spectra would offer a more complete picture of the molecule's vibrational modes.

Electronic Spectroscopy (UV-Vis) for Chromophoric Analysis

UV-Vis spectroscopy provides information about the electronic transitions within a molecule and is used to analyze chromophoric systems. The principal chromophores in this compound are the 1,2-oxazole ring and the carbonyl group of the carboxylic acid. The conjugated system of the heterocyclic ring is expected to result in absorption in the ultraviolet region. mdpi.com While specific experimental data is unavailable, absorption maxima (λmax) for similar heterocyclic carboxylic acids typically fall below 300 nm. The position and intensity of these absorptions can be influenced by the solvent polarity. mdpi.com

X-ray Diffraction Crystallography for Solid-State Structural Elucidation

Single-crystal X-ray diffraction is the definitive method for determining the three-dimensional structure of a molecule in the solid state. If suitable crystals of this compound were obtained, this technique would provide precise data on:

Bond Lengths and Angles: Accurate measurements of all bond lengths and angles, confirming the geometry of the oxazole ring and the carboxylic acid group.

Molecular Conformation: The relative orientation of the carboxylic acid group with respect to the planar oxazole ring.

Crystal Packing: Information on intermolecular interactions, such as hydrogen bonding between the carboxylic acid groups, which would likely form the characteristic dimer structure, and other potential π-stacking or halogen interactions in the crystal lattice. researchgate.netmdpi.com

Currently, there is no publicly available crystal structure for this specific compound.

Elemental Analysis for Compositional Verification

Elemental analysis is a fundamental technique used to determine the mass percentages of the elements (carbon, hydrogen, nitrogen, etc.) in a compound. This experimental data is compared against the theoretical values calculated from the molecular formula (C₄H₂ClNO₃) to verify the purity and composition of a synthesized sample.

Theoretical Elemental Composition

| Element | Symbol | Theoretical Mass % |

|---|---|---|

| Carbon | C | 32.56 |

| Hydrogen | H | 1.36 |

| Chlorine | Cl | 24.03 |

| Nitrogen | N | 9.49 |

| Oxygen | O | 32.55 |

Theoretical and Computational Investigations of 4 Chloro 1,2 Oxazole 3 Carboxylic Acid

Quantum Chemical Calculations for Electronic Structure and Geometry

Quantum chemical calculations are fundamental to determining the three-dimensional structure and electron distribution of 4-Chloro-1,2-oxazole-3-carboxylic acid. Methods such as Density Functional Theory (DFT) and ab initio calculations are standard tools for this purpose. DFT, particularly with hybrid functionals like B3LYP, in conjunction with basis sets such as 6-311++G(d,p), is widely used to perform geometry optimization. nih.gov This process finds the lowest energy conformation of the molecule, predicting key structural parameters like bond lengths, bond angles, and dihedral angles.

These calculations can identify the most stable conformers of a molecule, which is particularly relevant for the carboxylic acid group's orientation relative to the oxazole (B20620) ring. nih.gov For instance, studies on similar functionalized heterocycles have used DFT to identify multiple low-energy conformers and quantify their relative energies. nih.gov The resulting electronic structure data provides a foundation for understanding the molecule's reactivity and spectroscopic properties.

Table 1: Illustrative Data from Geometry Optimization of a Heterocyclic Compound This table demonstrates the type of data generated from quantum chemical calculations. The values are hypothetical and serve as an example. | Parameter | Bond Length (Å) | Bond Angle (°) | Dihedral Angle (°) | | :--- | :--- | :--- | :--- | | N-O | 1.42 | C-N-O | 108.5 | O-N-C-C | 0.5 | | C=N | 1.30 | N-C-C | 115.0 | Cl-C-C=N | 179.8 | | C-Cl | 1.74 | C-C-Cl | 125.3 | H-O-C=O | 180.0 | | C-C(OOH) | 1.48 | O=C-O | 123.0 | C-C-C=O | -1.2 |

Analysis of Aromaticity and Stability of the 1,2-Oxazole Ring

The 1,2-oxazole (isoxazole) ring is a five-membered aromatic heterocycle. rsc.org Its aromaticity, however, is considered weaker than that of analogous rings like thiazole. wikipedia.org A key structural feature influencing its stability is the relatively weak N-O bond, which can make the ring more susceptible to opening and chemical transformations compared to its 1,3-oxazole isomer. researchgate.net

Reaction Mechanism Elucidation through Computational Modeling

Computational modeling is an indispensable tool for elucidating reaction mechanisms, providing insights into the energetic profiles of chemical transformations. By mapping the potential energy surface, researchers can identify intermediates, and more importantly, transition states. zsmu.edu.ua Techniques like Transition State Analysis and Reaction Path Studies allow for the calculation of activation energy barriers, which determine the feasibility and rate of a reaction. zsmu.edu.ua

For heterocyclic compounds like this compound, computational studies can explore various reaction pathways, such as nucleophilic or electrophilic substitutions, ring-opening reactions, or cycloadditions. tandfonline.comresearchgate.net For example, theoretical investigations into the thermal ring expansion of related azirine compounds to form oxazoles have demonstrated the power of these methods in distinguishing between competing reaction pathways by comparing their activation energies. uc.pt Such studies can confirm whether a mechanism is concerted or proceeds through discrete intermediates. uc.pt

Prediction of Spectroscopic Parameters

Theoretical calculations can accurately predict spectroscopic parameters, which is vital for structure verification and interpretation of experimental data.

NMR Chemical Shifts: The Gauge-Independent Atomic Orbital (GIAO) method is a reliable and widely used quantum chemical technique for calculating NMR shielding constants, which are then converted to chemical shifts. mdpi.comnih.gov DFT functionals such as mPW1PW91 and B3LYP, paired with appropriate basis sets, have shown good agreement between theoretical and experimental ¹H and ¹³C NMR values for various organic molecules, including carboxylic acids. mdpi.comnih.gov However, predicting chemical shifts for carbons near acidic protons can be complicated by pH sensitivity and proton exchange. nih.gov

IR Frequencies: DFT calculations can also predict vibrational spectra. By calculating the harmonic vibrational frequencies, a theoretical IR spectrum can be generated. These calculated frequencies are often systematically higher than experimental values due to the harmonic approximation and are therefore scaled by an empirical factor to improve agreement with experimental data. mdpi.com This allows for the assignment of specific vibrational modes to the observed absorption bands in an experimental FTIR spectrum. nih.gov

Table 2: Example of Predicted vs. Experimental Spectroscopic Data This table illustrates how theoretical spectroscopic data is compared with experimental results. The values are hypothetical.

| Nucleus | Predicted ¹³C Chemical Shift (ppm) | Experimental ¹³C Chemical Shift (ppm) | Vibrational Mode | Predicted IR Frequency (cm⁻¹) (Scaled) | Experimental IR Frequency (cm⁻¹) |

|---|---|---|---|---|---|

| C=O (acid) | 168.5 | 169.2 | C=O stretch | 1720 | 1715 |

| C-Cl | 120.1 | 119.8 | C-Cl stretch | 755 | 750 |

| C3 (ring) | 155.4 | 156.0 | Ring C=N stretch | 1610 | 1605 |

Investigation of Molecular Orbital Interactions (Frontier Molecular Orbitals - FMOs)

Frontier Molecular Orbital (FMO) theory is central to understanding chemical reactivity. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in many chemical reactions. The HOMO, acting as an electron donor, is associated with reactivity towards electrophiles, while the LUMO, an electron acceptor, is associated with reactivity towards nucleophiles. wuxiapptec.com

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical parameter. A large energy gap implies high kinetic stability and low chemical reactivity, as it is energetically less favorable to move an electron from the HOMO to the LUMO. researchgate.net Conversely, a small energy gap suggests higher reactivity. researchgate.net Computational methods are used to calculate the energies of these orbitals and visualize their spatial distribution, indicating the likely sites of reaction on the molecule. researchgate.net

Table 3: Illustrative Frontier Molecular Orbital Data This table presents a typical output from an FMO analysis. The values are hypothetical.

| Parameter | Energy (eV) |

|---|---|

| HOMO Energy | -7.25 |

| LUMO Energy | -1.80 |

Global and Local Reactivity Descriptors

Based on the energies of the frontier orbitals, a set of global and local reactivity descriptors can be calculated to provide a quantitative measure of a molecule's reactivity.

Chemical Potential (μ): Measures the escaping tendency of electrons.

Hardness (η): Represents the resistance to change in electron distribution.

Softness (S): The reciprocal of hardness, indicating a higher propensity for chemical reaction.

Electrophilicity Index (ω): Quantifies the ability of a molecule to accept electrons.

Local Reactivity Descriptors , such as Fukui functions, pinpoint the most reactive sites within a molecule. These descriptors help predict where an electrophilic or nucleophilic attack is most likely to occur, providing a more detailed picture of selectivity in chemical reactions. rsc.org

Table 4: Global Reactivity Descriptors and Their Formulas

| Descriptor | Formula | Interpretation |

|---|---|---|

| Chemical Potential (μ) | (E_HOMO + E_LUMO) / 2 | Electron escaping tendency |

| Chemical Hardness (η) | (E_LUMO - E_HOMO) / 2 | Resistance to charge transfer |

| Global Softness (S) | 1 / (2η) | Propensity to react |

Computational Exploration of Non-Linear Optical (NLO) Properties

Molecules with specific electronic characteristics, particularly those with significant charge separation and extended π-conjugation, can exhibit non-linear optical (NLO) properties. These materials interact with intense light fields to produce new fields with altered frequencies, a property valuable in telecommunications and photonics. researchgate.net

Computational chemistry allows for the in silico screening of molecules for potential NLO activity. A key parameter is the first-order hyperpolarizability (β), which quantifies the second-order NLO response. researchgate.net Time-dependent density functional theory (TD-DFT) is a common method used to calculate this property. nih.gov Studies have shown that the strategic placement of electron-donating and electron-withdrawing groups on a conjugated system can significantly enhance hyperpolarizability. researchgate.netnih.gov Computational exploration of this compound would involve calculating its hyperpolarizability to assess its potential as a candidate for NLO materials.

Applications of 4 Chloro 1,2 Oxazole 3 Carboxylic Acid in Synthetic Chemistry and Material Science

As a Versatile Synthon and Building Block for Complex Organic Architectures

4-Chloro-1,2-oxazole-3-carboxylic acid is a valuable heterocyclic compound that serves as a versatile building block in organic synthesis. cymitquimica.com Its utility stems from the presence of multiple reactive sites: the oxazole (B20620) ring, a carboxylic acid group, and a chlorine atom. This trifunctional nature allows for a variety of chemical transformations, enabling the construction of more complex molecular architectures.

The carboxylic acid moiety is a key functional group for derivatization. It can be readily converted into esters, amides, acid chlorides, or other related functional groups, providing a handle for coupling with other molecules. nih.govenamine.net For instance, the reaction of the carboxylic acid with amines, facilitated by coupling agents, leads to the formation of amide bonds, a fundamental linkage in many biologically active compounds and polymers.

The chlorine atom at the 4-position of the oxazole ring offers another site for synthetic manipulation. It can participate in nucleophilic aromatic substitution reactions or be utilized in metal-catalyzed cross-coupling reactions, such as Suzuki, Stille, or Heck couplings. These reactions are powerful tools for forming new carbon-carbon or carbon-heteroatom bonds, allowing for the introduction of a wide array of substituents onto the oxazole core.

The oxazole ring itself, while relatively stable, can undergo specific reactions. For example, certain 1,3-oxazole derivatives are known to be reactive compounds that can be converted into other five- and six-membered rings under particular conditions. researchgate.net This potential for ring transformation further expands the synthetic possibilities originating from the this compound scaffold. The combination of these reactive sites makes it a privileged building block for creating diverse libraries of compounds for various applications.

Table 1: Potential Synthetic Transformations of this compound

| Functional Group | Type of Reaction | Potential Product |

|---|---|---|

| Carboxylic Acid | Esterification | 4-Chloro-1,2-oxazole-3-carboxylate ester |

| Carboxylic Acid | Amidation | 4-Chloro-1,2-oxazole-3-carboxamide |

| Carboxylic Acid | Reduction | (4-Chloro-1,2-oxazol-3-yl)methanol |

| Chloro Group | Nucleophilic Substitution | 4-Alkoxy/Amino-1,2-oxazole-3-carboxylic acid |

| Chloro Group | Suzuki Coupling | 4-Aryl-1,2-oxazole-3-carboxylic acid |

| Oxazole Ring | Ring Opening/Transformation | Acyclic products or other heterocycles |

Development of Novel Ligands and Catalysts in Organic Synthesis

Heterocyclic compounds containing nitrogen and oxygen atoms, such as oxazoles, are widely used as ligands in coordination chemistry and catalysis. mdpi.com this compound is a promising candidate for designing novel ligands due to the presence of potential donor atoms—the nitrogen of the oxazole ring and the oxygen atoms of the carboxylate group. These atoms can coordinate with a variety of metal centers to form stable metal complexes. researchgate.netrsc.org

The structure of the resulting ligand can be systematically modified. The carboxylic acid can be used to link the oxazole unit to other coordinating groups, creating bidentate or polydentate ligands. The chlorine atom can be replaced with other functional groups to fine-tune the steric and electronic properties of the ligand, which in turn influences the activity and selectivity of the resulting catalyst. researchgate.net

Oxazole-containing ligands have been successfully employed in various catalytic systems. For example, vanadium complexes with oxazole-oxazoline ligands have shown activity in ethylene (B1197577) polymerization and copolymerization. mdpi.com Furthermore, the carboxylic acid functionality allows for the incorporation of this scaffold into metal-organic frameworks (MOFs). wikipedia.org In MOFs, the organic molecules (ligands or linkers) connect metal ions or clusters, creating a porous, crystalline structure. By using this compound or its derivatives as the linker, novel MOFs could be developed with potential applications in gas storage, separation, and heterogeneous catalysis. wikipedia.org The metal centers within these frameworks can act as Lewis acid catalytic sites. wikipedia.org

Table 2: Potential Ligand/Catalyst Applications Derived from this compound

| Application Area | Role of the Oxazole Derivative | Metal Centers | Potential Reaction Type |

|---|---|---|---|

| Homogeneous Catalysis | Bidentate N,O-ligand | Vanadium, Palladium, Copper | Polymerization, Cross-coupling |

| Heterogeneous Catalysis | Organic linker in MOFs | Zinc, Chromium, Copper, Cadmium | Cyanosilylation, Isomerization |

| Asymmetric Synthesis | Chiral ligand scaffold | Rhodium, Iridium | Hydrogenation, C-H activation |

Precursor for Advanced Functional Materials (e.g., Luminescent Materials, Electronic Applications, Chromophores)

The conjugated π-system of the oxazole ring makes it an attractive core for the development of advanced functional materials with interesting optical and electronic properties. researchgate.net Derivatives of this compound can serve as precursors to materials such as organic luminophores, chromophores (dyes), and components for electrophotographic applications. google.com

The photophysical properties of oxazole-based compounds can be tuned by modifying the substituents on the ring. The presence of a phenyl group on an oxazole core, for instance, can enhance π-conjugation and lead to improved fluorescence properties. researchgate.net The chloro and carboxylic acid groups on this compound provide convenient points for attaching such chromophoric or auxochromic groups. These functional groups also enable the incorporation of the oxazole unit into larger polymeric structures or its attachment to surfaces, which is crucial for creating solid-state luminescent or electronic devices.

Patents have described the use of 4-chloro-oxazole (B14295204) derivatives in the preparation of cyanine (B1664457) dyes and other compounds for electrophotographic recording materials. google.com These applications leverage the electronic characteristics of the substituted oxazole core. The ability to systematically modify the structure allows for the fine-tuning of properties like absorption and emission wavelengths, quantum yields, and charge transport capabilities. researchgate.netmdpi.com

Table 3: Functional Materials Derived from the this compound Scaffold

| Material Type | Function of the Oxazole Core | Role of Substituents (Cl, COOH) | Potential Application |

|---|---|---|---|

| Luminescent Materials | Fluorophore/Phosphorophore | Tuning emission color, solubility | Organic Light Emitting Diodes (OLEDs), sensors |

| Chromophores (Dyes) | Core of the dye molecule | Anchoring to substrates, modifying color | Textiles, electrophotography, imaging |

| Electronic Materials | Charge-transporting unit | Modulating energy levels, film formation | Organic field-effect transistors (OFETs) |

Contribution to Methodological Advancements in Green Chemistry

The principles of green chemistry aim to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. The synthesis and application of this compound and its derivatives can benefit significantly from these principles. ijpsonline.commdpi.com

Traditional methods for synthesizing heterocyclic compounds often involve harsh reaction conditions, toxic reagents, and stoichiometric amounts of waste. ijpsonline.com Modern synthetic methodologies offer more environmentally benign alternatives. For example, microwave-assisted organic synthesis (MAOS) can dramatically reduce reaction times, improve yields, and lower energy consumption in the preparation of oxazole derivatives. ijpsonline.com Similarly, the use of ultrasonication can achieve high yields in shorter times under mild conditions. ijpsonline.com

Table 4: Comparison of Conventional vs. Green Synthetic Approaches for Oxazole Chemistry

| Parameter | Conventional Method | Green Chemistry Approach |

|---|---|---|

| Energy Source | Conventional heating (oil bath, heating mantle) | Microwave irradiation, Ultrasonication |

| Solvents | Volatile organic compounds (e.g., benzene, DMF) | Water, ethanol, ionic liquids, solvent-free |

| Reaction Time | Often several hours to days | Minutes to a few hours |

| Process | Stepwise synthesis with intermediate isolation | One-pot, multicomponent reactions |

| Catalysts | Stoichiometric, often toxic reagents (e.g., POCl₃) | Recyclable catalysts, biocatalysts |

| Waste | High E-factor (large amount of waste per kg of product) | Lower E-factor, minimized waste |

Future Research Directions and Perspectives on 4 Chloro 1,2 Oxazole 3 Carboxylic Acid

Untapped Synthetic Avenues for Enhanced Accessibility and Efficiency

While established methods for the synthesis of oxazole (B20620) rings exist, the application of modern synthetic strategies to 4-Chloro-1,2-oxazole-3-carboxylic acid remains an area ripe for exploration. Future research should focus on developing more efficient, scalable, and environmentally benign synthetic routes.

Key areas for investigation include:

Novel Catalytic Systems: Exploring the use of different catalytic systems, such as those based on copper or gold, could lead to milder reaction conditions and improved yields. organic-chemistry.orgscientificupdate.com The application of heterogeneous catalysts could also simplify product purification and catalyst recycling. scientificupdate.com

Electrochemical Synthesis: Electrochemical methods offer a green alternative to traditional synthesis by minimizing the use of chemical oxidants and reductants. rsc.orgrsc.org An electrochemical approach to the synthesis of this compound could provide a more sustainable manufacturing process. rsc.orgrsc.org

Direct Carboxylation Strategies: Investigating novel methods for the direct carboxylation of a 4-chloro-1,2-oxazole precursor could provide a more direct and atom-economical route to the target molecule.

| Synthetic Approach | Potential Advantages | Key Research Focus |

|---|---|---|

| Microwave-Assisted Synthesis | Reduced reaction times, improved yields, enhanced reaction control. | Optimization of solvent, temperature, and microwave power for the cyclization step. |

| Palladium/Copper Catalyzed Direct Arylation | Avoids pre-functionalization of starting materials, high atom economy. | Development of suitable ligands and reaction conditions for selective C-H activation. ijpsonline.com |

| One-Pot Suzuki-Miyaura Coupling/Oxazole Synthesis | Streamlines the synthesis of complex derivatives, reduces purification steps. ijpsonline.com | Compatibility of the coupling and cyclization conditions in a single pot. ijpsonline.com |

Discovery of Novel Reactivity Patterns and Chemical Transformations

The unique electronic nature of the this compound ring system suggests a rich and largely unexplored reactivity profile. Future studies should aim to elucidate these patterns and leverage them for the synthesis of novel chemical entities.

Potential areas of exploration include:

Cross-Coupling Reactions: The chlorine atom at the 4-position serves as a versatile handle for various cross-coupling reactions, such as Suzuki, Stille, and Buchwald-Hartwig amination, allowing for the introduction of a wide range of substituents. nih.gov

Nucleophilic Aromatic Substitution: Investigating the susceptibility of the chloro substituent to nucleophilic displacement could open avenues for the synthesis of diverse 4-substituted isoxazole (B147169) derivatives.

Cycloaddition Reactions: The isoxazole ring can potentially participate in cycloaddition reactions, such as Diels-Alder reactions, serving as a diene or dienophile to construct more complex polycyclic systems. researchgate.nettandfonline.com

Derivatization of the Carboxylic Acid: The carboxylic acid group can be readily converted into a variety of other functional groups, including esters, amides, and acid chlorides, providing a platform for the development of compound libraries for biological screening.

| Reaction Type | Potential Outcome | Key Research Focus |

|---|---|---|

| Suzuki Coupling | Introduction of aryl or vinyl groups at the 4-position. | Optimization of catalyst, base, and solvent for efficient coupling. |

| Buchwald-Hartwig Amination | Formation of C-N bonds to introduce amino functionalities. | Exploring the scope of amine coupling partners. |

| Diels-Alder Reaction | Construction of novel bicyclic and polycyclic heterocyclic systems. researchgate.nettandfonline.com | Investigation of the dienophilic/dienic character of the oxazole ring. |

Advanced Computational Modeling for Property Prediction and Mechanism Understanding

Computational chemistry offers powerful tools to predict the properties and reactivity of molecules, thereby guiding experimental design and accelerating the discovery process. Applying these methods to this compound could provide valuable insights.

Future computational studies could focus on:

Density Functional Theory (DFT) Calculations: DFT can be used to calculate a range of properties, including optimized geometry, electronic structure (HOMO-LUMO energies), and spectroscopic parameters. irjweb.comirjweb.com This information can help in understanding the molecule's stability and reactivity. irjweb.comirjweb.com

Reaction Mechanism Elucidation: Computational modeling can be employed to map out the reaction pathways for both the synthesis and subsequent transformations of the molecule. This can aid in optimizing reaction conditions and predicting the feasibility of novel reactions.

In Silico Screening: The structure of this compound can be used as a starting point for virtual screening to predict potential biological activities and to design new derivatives with improved properties.

| Computational Method | Predicted Properties/Insights | Potential Impact |

|---|---|---|

| Density Functional Theory (DFT) | Molecular geometry, electronic structure, vibrational frequencies, chemical reactivity parameters. irjweb.comirjweb.com | Rationalization of experimental observations and prediction of reactivity. |

| Quantitative Structure-Activity Relationship (QSAR) | Correlation of structural features with biological activity. | Design of new derivatives with enhanced therapeutic potential. |

| Molecular Docking | Prediction of binding modes and affinities to biological targets. | Identification of potential protein targets and mechanism of action. |

Integration into Emerging Chemical Technologies and Sustainable Processes

The principles of green and sustainable chemistry are becoming increasingly important in chemical synthesis. rasayanjournal.co.innih.gov Future research should focus on integrating the synthesis and modification of this compound into these modern technological frameworks.

Key opportunities include:

Continuous Flow Chemistry: Translating the synthesis to a continuous flow process could offer significant advantages in terms of safety, scalability, and process control. acs.orgresearchgate.netnih.gov Flow chemistry can enable reactions to be performed at high temperatures and pressures with greater safety compared to batch processes. acs.orgresearchgate.netnih.gov

Biocatalysis: The use of enzymes for specific transformations could provide highly selective and environmentally friendly methods for the synthesis and derivatization of the target molecule. This could include enzymatic resolutions to produce enantiomerically pure compounds or enzymatic transformations of the carboxylic acid group.

Green Solvents: Exploring the use of sustainable solvents, such as water, ionic liquids, or deep eutectic solvents, could significantly reduce the environmental footprint of the synthetic processes. mdpi.com

| Technology/Process | Potential Benefits | Implementation Focus |

|---|---|---|

| Continuous Flow Synthesis | Improved safety, scalability, process control, and reproducibility. acs.orgresearchgate.netnih.gov | Development of a robust flow reactor setup and optimization of flow parameters. |

| Biocatalysis | High selectivity, mild reaction conditions, reduced environmental impact. | Screening for suitable enzymes and optimizing biocatalytic reaction conditions. |

| Use of Green Solvents | Reduced toxicity and environmental pollution. mdpi.com | Assessing the solubility and reactivity of starting materials and products in various green solvents. |

Q & A

Q. Table: Comparative Spectral Data for Analogous Compounds

| Technique | Key Peaks/Observations |

|---|---|

| X-ray | C–O bond length: 1.36 Å (oxazole ring) |

| IR | ν(C=O) ~1680 cm⁻¹, ν(C–Cl) ~550 cm⁻¹ |

| HRMS | Exact mass within 3 ppm error |

Advanced: How does the 4-chloro substituent influence the electronic and reactive properties of the oxazole ring?

Answer:

The chloro group at the 4-position:

- Electron-Withdrawing Effect: Lowers the pKa of the carboxylic acid (cf. chloroacetic acid pKa = 2.86 vs. acetic acid = 4.76 ), enhancing electrophilic reactivity.

- Steric Effects: May hinder nucleophilic attack at the oxazole C-5 position, directing reactivity toward the C-3 carboxylic acid group.

- Computational Validation: Density Functional Theory (DFT) can model charge distribution (e.g., Mulliken charges on oxazole carbons) to predict regioselectivity .

Experimental Design:

- Compare reaction rates of 4-chloro vs. non-chloro derivatives in nucleophilic substitution or decarboxylation reactions.

- Use Hammett plots to quantify electronic effects .

Advanced: How can researchers resolve contradictions in reported biological activities of this compound derivatives?

Answer:

Discrepancies in bioactivity data (e.g., antimicrobial vs. inactive results) may arise from:

- Structural Variability: Subtle differences in substituents (e.g., 3-carboxamide vs. 3-carboxylic acid derivatives) .

- Assay Conditions: Variations in pH, solvent (DMSO vs. aqueous buffer), or cell lines.

Resolution Strategies:

Standardize Assays: Use consistent cell lines (e.g., HEK293 for enzyme inhibition) and solvent controls.

SAR Studies: Synthesize analogs (e.g., 4-fluoro or 4-methyl substitutions) to isolate the chloro group’s role .

Meta-Analysis: Cross-reference data from PubChem and crystallographic databases to identify outliers .

Advanced: What computational approaches predict the interaction of this compound with biological targets?

Answer:

- Molecular Docking: Use software (e.g., AutoDock Vina) to model binding to targets like HSP90 (as seen in oxazole-based inhibitors ). Input the X-ray-derived geometry for accuracy.

- MD Simulations: Assess stability of ligand-protein complexes over 100 ns trajectories.

- ADMET Prediction: Tools like SwissADME evaluate bioavailability and toxicity risks (e.g., logP ~1.5 for moderate permeability) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products